Ormeloxifene

Catalog No.
S532997
CAS No.
78994-23-7
M.F
C30H35NO3
M. Wt
457.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ormeloxifene

CAS Number

78994-23-7

Product Name

Ormeloxifene

IUPAC Name

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1

InChI Key

XZEUAXYWNKYKPL-WDYNHAJCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Levormeloxifene;

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

The exact mass of the compound Levormeloxifene is 457.2617 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ormeloxifene, also known as centchroman, is a non-steroidal, benzopyran-derived Selective Estrogen Receptor Modulator (SERM) characterized by its highly lipophilic nature and tissue-selective pharmacological profile [1]. Unlike steroidal contraceptives or first-generation triphenylethylene SERMs, ormeloxifene features a unique closed-ring rigid scaffold that imparts potent anti-estrogenic effects in breast and uterine tissues while maintaining mild estrogenic activity in bone [2]. For industrial and laboratory procurement, its value lies in its exceptional hydrophobicity (Log P ~7.04), making it an ideal candidate for advanced drug delivery formulations such as PLGA microspheres and lipidic nanocapsules[3]. Furthermore, its extended pharmacokinetic half-life establishes it as a critical baseline compound for long-term in vivo endocrinology and oncology models requiring infrequent dosing regimens [1].

Substituting ormeloxifene with standard SERMs like tamoxifen or raloxifene compromises both formulation stability and in vivo assay reproducibility [1]. From a processability standpoint, ormeloxifene's significantly higher partition coefficient alters encapsulation thermodynamics in polymeric and lipid-based nanocarriers, meaning formulation protocols optimized for tamoxifen will fail to achieve equivalent payload retention [2]. In biological models, tamoxifen exhibits partial estrogenic agonist activity in the uterus, which can confound results in endometrial or fibroid studies; ormeloxifene lacks this uterine stimulation risk, providing a cleaner anti-estrogenic background[3]. Additionally, its ~168-hour half-life cannot be replicated by raloxifene (half-life ~28 hours), making generic substitution unviable for longitudinal studies designed around weekly dosing compliance[1].

Superior Lipophilicity for Nanocarrier Encapsulation

Ormeloxifene hydrochloride exhibits exceptional hydrophobicity, which is a critical parameter for researchers developing sustained-release nanocarriers such as PLGA microspheres or lipidic nanocapsules [1]. With a Log P value of 7.04, it partitions far more aggressively into lipid phases compared to standard SERMs like tamoxifen [1]. This physicochemical property allows for higher encapsulation efficiencies and more stable retention in hydrophobic matrices, reducing burst-release artifacts in in vitro dissolution assays.

Evidence DimensionPartition Coefficient (Log P)
Target Compound DataOrmeloxifene (Log P = 7.04)
Comparator Or BaselineStandard SERM baseline (e.g., Tamoxifen Log P ~5.4 - 6.3)
Quantified Difference>1 Log unit higher lipophilicity
ConditionsStandard physicochemical profiling for formulation development

High lipophilicity makes this compound the preferred SERM payload for optimizing encapsulation efficiency in advanced polymeric and lipid-based drug delivery systems.

Extended Pharmacokinetic Half-Life for Longitudinal Models

For in vivo efficacy and toxicity models, dosing frequency directly impacts animal stress and experimental variability. Ormeloxifene demonstrates a highly extended elimination half-life of approximately 168 hours in human clinical baselines (and 24-36 hours in rodent models), significantly outperforming second-generation SERMs like raloxifene [1]. This prolonged pharmacokinetic profile enables once-weekly dosing regimens, ensuring stable steady-state plasma concentrations without the peaks and troughs associated with daily administration [2].

Evidence DimensionElimination Half-Life (Human clinical baseline)
Target Compound DataOrmeloxifene (~168 hours)
Comparator Or BaselineRaloxifene (~28 hours)
Quantified Difference~6-fold longer half-life
ConditionsPharmacokinetic serum concentration monitoring

Procuring ormeloxifene allows researchers to design low-frequency (weekly) dosing protocols in chronic in vivo studies, improving compliance and reducing handling-induced physiological stress.

Cytotoxic Efficacy in ER+ Breast Cancer Cell Lines

In oncological screening, ormeloxifene serves as a potent alternative to tamoxifen, particularly in evaluating mitochondrial-dependent apoptosis pathways. In ER+ MCF-7 breast cancer cell lines, ormeloxifene achieves an IC50 of approximately 16 μM [1], demonstrating slightly superior or comparable in vitro cytotoxicity to tamoxifen, which typically exhibits an IC50 of ~20.5 μM under similar conditions[2]. Its ability to induce apoptosis via mitochondrial membrane depolarization makes it a critical reference compound for evaluating tamoxifen-resistant or multi-drug resistant breast cancer phenotypes.

Evidence DimensionIn vitro Cytotoxicity (IC50)
Target Compound DataOrmeloxifene (IC50 ~16 μM)
Comparator Or BaselineTamoxifen (IC50 ~20.5 μM)
Quantified Difference~22% lower IC50 (higher potency) in specific ER+ assays
ConditionsMCF-7 human breast cancer cell line viability assays (48-hour exposure)

Provides a highly effective, non-steroidal positive control for screening anti-neoplastic activity in hormone-responsive breast cancer models.

Enantiomer-Specific Receptor Binding Affinity

Commercial ormeloxifene is supplied as a racemic mixture of D- and L-isomers, which exhibit vastly different pharmacodynamic profiles. The L-enantiomer (levormeloxifene) demonstrates a relative binding affinity (RBA) to the estrogen receptor (estradiol-17β) of 15.7%, whereas the D-enantiomer shows an RBA of only 2.10% [1]. Procuring the racemate provides analytical laboratories with a necessary standard for developing chiral HPLC separation methods and conducting stereoselective pharmacological research [2].

Evidence DimensionRelative Binding Affinity (RBA to estradiol-17β)
Target Compound DataL-ormeloxifene (Levormeloxifene) (15.7% RBA)
Comparator Or BaselineD-ormeloxifene (2.10% RBA)
Quantified Difference~7.5-fold higher binding affinity for the L-enantiomer
ConditionsEstrogen receptor binding assays

The distinct stereoselective binding makes racemic ormeloxifene an essential substrate for validating chiral chromatography methods and enantiomer-specific drug development.

Sustained-Release Nanocarrier Formulation

Due to its exceptionally high Log P (7.04), ormeloxifene is heavily procured as a hydrophobic payload for optimizing PLGA microspheres and lipidic nanocapsules, outperforming standard SERMs in encapsulation efficiency and burst-release mitigation[1].

Chronic In Vivo Endocrinology and Oncology Modeling

Its ~168-hour half-life makes ormeloxifene the preferred SERM for long-term dosing studies (e.g., osteoporosis, uterine fibroids, and breast cancer xenografts) where minimizing animal handling stress through weekly administration is critical for reproducible outcomes[2].

Tamoxifen-Resistant In Vitro Screening

Ormeloxifene serves as a highly effective, non-steroidal positive control in ER+ and ER- breast cancer cell lines, providing a distinct mitochondrial depolarization apoptotic pathway to benchmark against tamoxifen-resistant phenotypes [3].

Chiral Chromatography Method Validation

As a racemate with highly disparate enantiomeric binding affinities (15.7% vs 2.10% RBA), commercial ormeloxifene is an essential reference material for analytical laboratories developing and validating chiral HPLC separation techniques [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

457.26169398 Da

Monoisotopic Mass

457.26169398 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

44AXY5VE90
9512UKZ352

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC04 - Ormeloxifene

Mechanism of Action

Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos.

Other CAS

78994-23-7
31477-60-8

Absorption Distribution and Excretion

In healthy, non-lactating volunteers given 30 mg of ormeloxifene (n=11), the Cmax, tmax and AUC0-∞ were 55.5 ng/mL, 5.2 h, and 5199 ng⋅h/mL, respectively.
_In vivo_ studies suggest that ormeloxifene is excreted from the body primarily via feces.
In healthy women, the apparent volume of distribution (Vd/F) was higher than the total body fluid, and the nursing state does not have an effect on this parameter.
In healthy, non-lactating volunteers given 30 mg of ormeloxifene (n=11), the clearance is 0.14 L/h.

Metabolism Metabolites

_In vivo_ studies suggest that ormeloxifene is quickly metabolized by the liver. In rats, the active metabolite of this drug is 7-desmethylated ormeloxifene.

Wikipedia

Levormeloxifene
Ormeloxifene

Biological Half Life

In healthy, non-lactating volunteers given 30 mg of ormeloxifene (n=11), the half-life is 165 h.

Dates

Last modified: 04-14-2024
1: Surin WR, Bhalla H, Kuriakose GC, Singh MM. Assessment of raloxifene, estradiol-17β, dl-ormeloxifene and levormeloxifene on thrombin activity. J Basic Clin Physiol Pharmacol. 2014 Jan 27:1-8. doi: 10.1515/jbcpp-2013-0056. [Epub ahead of print] PubMed PMID: 24468615.
2: Takacs P, Yavagal S, Zhang Y, Candiotti K, Medina CA. Levormeloxifene inhibits vaginal tropoelastin and transforming growth factor beta 1 production. J Smooth Muscle Res. 2011;47(1):11-9. PubMed PMID: 21757851.
3: Ravn P, Nielsen TF, Christiansen C. What can be learned from the levormeloxifene experience? Acta Obstet Gynecol Scand. 2006;85(2):135-42. Review. PubMed PMID: 16532904.
4: Ning N, Lin G, Lue TF, Lin CS. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells. Urology. 2010 Dec;76(6):1517.e6-11. doi: 10.1016/j.urology.2010.07.470. Epub 2010 Oct 23. PubMed PMID: 20970835; PubMed Central PMCID: PMC3537261.
5: Wood CE, Stavisky RC, Nowak J, Kaplan JR. Stimulatory adrenocortical effects of a selective estrogen receptor modulator in ovariectomized female macaques. Toxicol Pathol. 2012;40(1):55-61. doi: 10.1177/0192623311425509. Epub 2011 Oct 21. PubMed PMID: 22021168.
6: Banie L, Lin G, Ning H, Wang G, Lue TF, Lin CS. Effects of estrogen, raloxifene and levormeloxifene on alpha1A-adrenergic receptor expression. J Urol. 2008 Nov;180(5):2241-6. doi: 10.1016/j.juro.2008.07.020. Epub 2008 Sep 19. PubMed PMID: 18804812.
7: Hotchkiss CE, Stavisky R, Nowak J, Brommage R, Lees CJ, Kaplan J. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys. Bone. 2001 Jul;29(1):7-15. PubMed PMID: 11472885.
8: Goldstein SR, Nanavati N. Adverse events that are associated with the selective estrogen receptor modulator levormeloxifene in an aborted phase III osteoporosis treatment study. Am J Obstet Gynecol. 2002 Sep;187(3):521-7. PubMed PMID: 12237621.
9: Mountfield RJ, Kiehr B, John BA. Metabolism, disposition, excretion, and pharmacokinetics of levormeloxifene, a selective estrogen receptor modulator, in the rat. Drug Metab Dispos. 2000 May;28(5):503-13. PubMed PMID: 10772628.
10: Alexandersen P, Riis BJ, Stakkestad JA, Delmas PD, Christiansen C. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy. J Clin Endocrinol Metab. 2001 Feb;86(2):755-60. PubMed PMID: 11158042.
11: Warming L, Christoffersen C, Riis BJ, Stakkestad JA, Delmas PD, Christiansen C. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal. Maturitas. 2003 Mar 28;44(3):189-99. PubMed PMID: 12648882.
12: Mountfield RJ, Panduro AM, Wassmann O, Thompson M, John B, van der Merbel N. Metabolism of levormeloxifene, a selective oestrogen receptor modulator, in the Sprague-Dawley rat, Cynomolgus monkey and postmenopausal woman. Xenobiotica. 2000 Feb;30(2):201-17. PubMed PMID: 10718126.
13: Kiehr B, Skrumsager BK, Müller M, Pedersen PC. Pharmacokinetics of levormeloxifene in young versus elderly postmenopausal women. Clin Ther. 2001 Jan;23(1):62-71. PubMed PMID: 11219480.
14: Ewies AA, Elshafie M, Li J, Stanley A, Thompson J, Styles J, White I, Al-Azzawi F. Changes in transcription profile and cytoskeleton morphology in pelvic ligament fibroblasts in response to stretch: the effects of estradiol and levormeloxifene. Mol Hum Reprod. 2008 Feb;14(2):127-35. doi: 10.1093/molehr/gam090. Epub 2008 Jan 9. PubMed PMID: 18184756.
15: Skrumsager BK, Kiehr B, Pedersen PC, Gerrits M, Watson N, Bjarnason K. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator. Br J Clin Pharmacol. 2002 Mar;53(3):284-95. PubMed PMID: 11874392; PubMed Central PMCID: PMC1874307.
16: Østerberg O, Kiehr B, Erichsen L, Poulsen HE, Ingwersen SH. Pharmacokinetics and allometric scaling of levormeloxifene, a selective oestrogen receptor modulator. Biopharm Drug Dispos. 2003 Apr;24(3):121-9. PubMed PMID: 12673670.
17: Holm P, Shalmi M, Korsgaard N, Guldhammer B, Skouby SO, Stender S. A partial estrogen receptor agonist with strong antiatherogenic properties without noticeable effect on reproductive tissue in cholesterol-fed female and male rabbits. Arterioscler Thromb Vasc Biol. 1997 Oct;17(10):2264-72. PubMed PMID: 9351399.
18: Kiehr B, Christensen MS. Assay for levormeloxifene, a selective estrogen receptor modulator, in human and monkey plasma employing high-performance liquid chromatography and solid-phase extraction. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):315-22. PubMed PMID: 10410957.
19: Bloch-Thomsen A, Silvestri S, Christiansen C, Bjarnason NH. Associated response in bone mineral density and atherogenic lipid profile during treatment with two different selective estrogen receptor modulators: levormeloxifene and raloxifene. Climacteric. 2003 Jun;6(2):159-67. PubMed PMID: 12841887.
20: Goodrich JA, Clarkson TB, Cline JM, Jenkins AJ, Del Signore MJ. Value of the micropig model of menopause in the assessment of benefits and risks of postmenopausal therapies for cardiovascular and reproductive tissues. Fertil Steril. 2003 Mar;79 Suppl 1:779-88. PubMed PMID: 12620491.

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